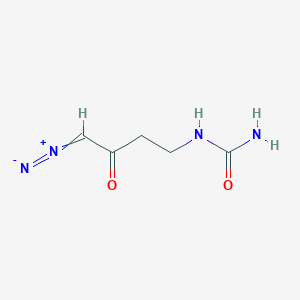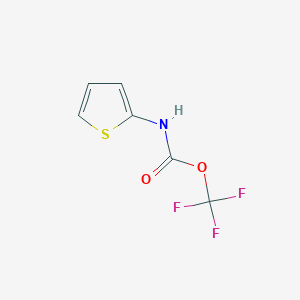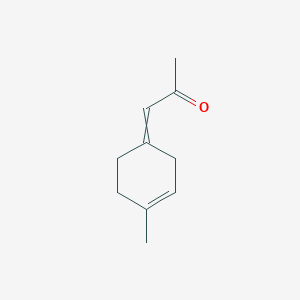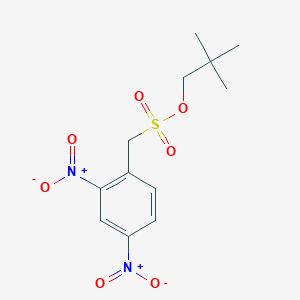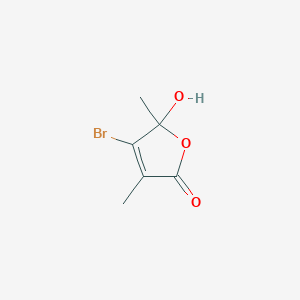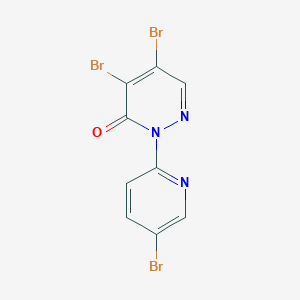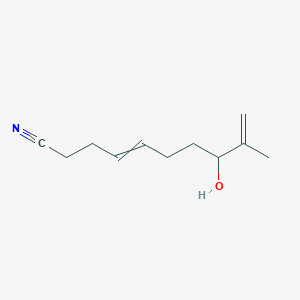
2,4,5-Trimethyl-3-(methylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trimethyl-3-(methylsulfanyl)phenol is an organic compound with the molecular formula C10H14OS It is a derivative of phenol, characterized by the presence of three methyl groups and a methylsulfanyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-3-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the methylation of 2,4,5-trimethylphenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trimethyl-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
2,4,5-Trimethyl-3-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trimethyl-3-(methylsulfanyl)phenol involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its antimicrobial activity may result from disrupting microbial cell membranes and interfering with essential cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trimethylphenol: Lacks the methylsulfanyl group, resulting in different chemical properties.
3,4,5-Trimethylphenol: Similar structure but with different substitution patterns on the benzene ring.
2,3,5-Trimethylphenol: Another isomer with distinct chemical behavior.
Uniqueness
2,4,5-Trimethyl-3-(methylsulfanyl)phenol is unique due to the presence of both methyl and methylsulfanyl groups, which confer specific reactivity and potential applications not shared by its analogs. The combination of these functional groups allows for diverse chemical transformations and biological activities.
Propiedades
Número CAS |
89711-25-1 |
|---|---|
Fórmula molecular |
C10H14OS |
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
2,4,5-trimethyl-3-methylsulfanylphenol |
InChI |
InChI=1S/C10H14OS/c1-6-5-9(11)8(3)10(12-4)7(6)2/h5,11H,1-4H3 |
Clave InChI |
VGGZSJGSTVGGJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)SC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane](/img/structure/B14382065.png)

![Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl-](/img/structure/B14382079.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
